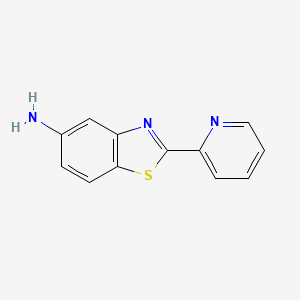

2-(Pyridin-2-yl)-5-aminobenzothiazole

描述

2-(Pyridin-2-yl)-5-aminobenzothiazole is a heterocyclic compound that features both a pyridine ring and a benzothiazole ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-5-aminobenzothiazole typically involves the formation of the benzothiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of 2-aminothiophenol with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

2-(Pyridin-2-yl)-5-aminobenzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.

科学研究应用

Anticancer Activity

Numerous studies have highlighted the efficacy of 2-(Pyridin-2-yl)-5-aminobenzothiazole derivatives as potential anticancer agents. The compound has been shown to inhibit various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7), by targeting key signaling pathways involved in cell proliferation and survival.

Case Study: PI3Kγ Inhibition

Recent research focused on synthesizing novel derivatives of this compound that target the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme. These compounds exhibited promising anticancer activity, demonstrating their potential as therapeutic agents against specific cancers .

Antimicrobial Properties

The antimicrobial properties of this compound have been extensively studied, particularly against pathogenic bacteria and fungi. The compound has shown effectiveness in reducing virulence factors in Pseudomonas aeruginosa, which is known for its antibiotic resistance.

Case Study: Anti-Virulence Activity

In a study evaluating structure-activity relationships, derivatives of this compound were found to significantly impair motility and toxin production in Pseudomonas aeruginosa, indicating their potential as anti-virulence agents .

Neuropharmacological Effects

The compound's interaction with neuroreceptors has also been a focal point of research. Specific derivatives have been identified as having agonistic effects on serotonin receptors, which are crucial in the treatment of psychiatric disorders such as anxiety and depression.

Case Study: Serotonin Receptor Modulation

Research has demonstrated that certain this compound derivatives act as selective modulators of serotonin receptors, suggesting their potential use in developing new treatments for mood disorders .

Antioxidant Properties

The antioxidant capabilities of this compound have been explored in cellular models. Compounds derived from this scaffold have shown effectiveness in reducing reactive oxygen species (ROS) levels, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: ROS Reduction

Studies indicate that specific thiazole derivatives can significantly reduce ROS levels in cells under oxidative stress, highlighting their potential role as protective agents against oxidative damage .

Synthesis and Structural Variability

The synthesis of this compound is versatile, allowing for modifications that enhance its biological activity. Various synthetic approaches have been developed to create a library of derivatives with tailored pharmacological profiles.

Table: Summary of Biological Activities

| Compound Derivative | Activity Type | Target/Effect |

|---|---|---|

| Compound A | Anticancer | Inhibition of PI3Kγ in A549 cells |

| Compound B | Antimicrobial | Reduced virulence in Pseudomonas aeruginosa |

| Compound C | Neuropharmacological | Agonist for serotonin receptors |

| Compound D | Antioxidant | Reduction of ROS levels |

作用机制

The mechanism of action of 2-(Pyridin-2-yl)-5-aminobenzothiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its biological activities.

2-(Pyridin-2-yl)quinoline: Features a quinoline ring and is studied for its potential therapeutic applications.

2-(Pyridin-2-yl)benzimidazole: Contains a benzimidazole ring and is explored for its medicinal properties.

Uniqueness

2-(Pyridin-2-yl)-5-aminobenzothiazole is unique due to the presence of both a pyridine and a benzothiazole ring, which can confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

属性

CAS 编号 |

61352-24-7 |

|---|---|

分子式 |

C12H9N3S |

分子量 |

227.29 g/mol |

IUPAC 名称 |

2-pyridin-2-yl-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C12H9N3S/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H,13H2 |

InChI 键 |

IXKOSIVMZLCTGT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。